molecular formula C8H7BrFN3 B2505056 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604293-06-2

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene

Cat. No.: B2505056
CAS No.: 1604293-06-2
M. Wt: 244.067
InChI Key: UZCSOVFDCLTGTC-YFKPBYRVSA-N
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Description

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene is an organic compound with the molecular formula C8H7BrFN3. It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a fluoro group (-F) attached to a benzene ring.

Preparation Methods

The synthesis of 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluoro group to the benzene ring.

    Azidation: The conversion of an appropriate precursor to introduce the azido group.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, affecting the azido group or other functional groups present.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The bromo and fluoro groups can also influence the compound’s reactivity and interactions with other molecules, affecting its overall mechanism of action .

Comparison with Similar Compounds

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene can be compared with other similar compounds, such as:

    1-[(1S)-1-azidoethyl]-4-chloro-2-fluorobenzene: Similar structure but with a chloro group instead of a bromo group.

    1-[(1S)-1-azidoethyl]-4-bromo-2-chlorobenzene: Similar structure but with a chloro group instead of a fluoro group.

    1-[(1S)-1-azidoethyl]-4-iodo-2-fluorobenzene: Similar structure but with an iodo group instead of a bromo group.

Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSOVFDCLTGTC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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